
Dipotassium 2-butoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-butoxyethyl phosphate is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a flame retardant and plasticizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dipotassium 2-butoxyethyl phosphate typically involves the reaction of phosphoric acid with potassium hydroxide. The process can be summarized as follows:
Neutralization Reaction: Phosphoric acid is reacted with potassium hydroxide in a reaction kettle.
Decolorization and Filtration: Active carbon is added to the reaction mixture to decolorize it, followed by filtration.
Concentration and Crystallization: The filtrate is concentrated and crystallized, and the resulting material is dehydrated and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2-butoxyethyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.
Substitution: It can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphates.
Applications De Recherche Scientifique
Dipotassium 2-butoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of dipotassium 2-butoxyethyl phosphate involves its interaction with molecular targets and pathways in biological systems. It acts as a flame retardant by interfering with the combustion process, reducing the flammability of materials. In biological systems, it can affect various molecular pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another organophosphate compound with similar flame retardant properties.
Dipotassium phosphate: A related compound used primarily as a fertilizer and food additive.
Uniqueness
Dipotassium 2-butoxyethyl phosphate is unique due to its specific chemical structure, which imparts distinct solubility and reactivity properties. Its ability to act as both a flame retardant and plasticizer makes it particularly valuable in various industrial applications.
Propriétés
Numéro CAS |
68133-43-7 |
|---|---|
Formule moléculaire |
C6H13K2O5P |
Poids moléculaire |
274.33 g/mol |
Nom IUPAC |
dipotassium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
VNRLBVFSQLHMPD-UHFFFAOYSA-L |
SMILES canonique |
CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



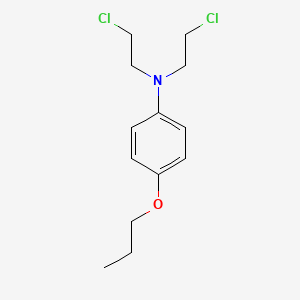
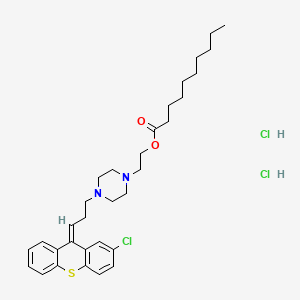
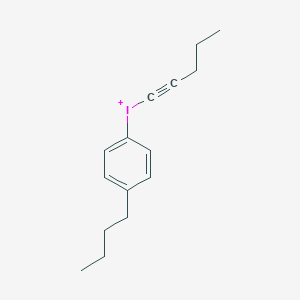
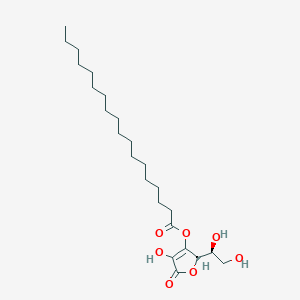
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
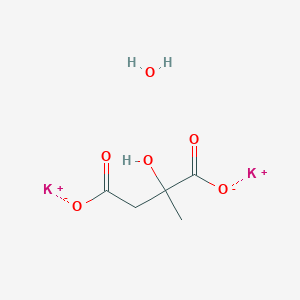
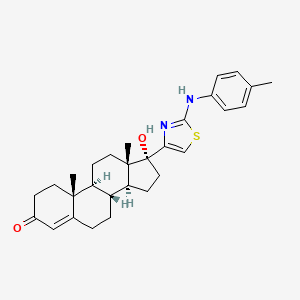

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
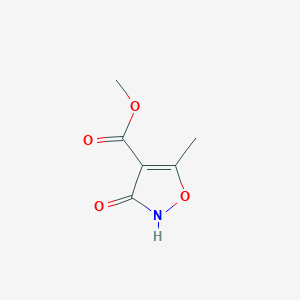
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
